molecular formula C10H10O5 B12413156 Myristicin acid methyl ester-d3

Myristicin acid methyl ester-d3

Cat. No.: B12413156
M. Wt: 213.20 g/mol
InChI Key: DQQKIGXHWZLSCW-FIBGUPNXSA-N
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Description

Fundamental Principles of Isotopic Labeling in Chemical and Biological Systems

The core principle of isotopic labeling lies in the fact that isotopes of an element are chemically identical to their more abundant counterparts. metwarebio.com This means that a molecule containing an isotope will behave in the same way as the unlabeled version in biological and chemical processes. metwarebio.comcreative-proteomics.com Scientists can introduce these labeled compounds into a system and follow their path, providing valuable insights into reaction mechanisms, metabolic pathways, and molecular interactions. creative-proteomics.comnumberanalytics.com

There are two primary types of isotopes used for labeling: stable isotopes and radioactive isotopes. numberanalytics.com Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. metwarebio.comnumberanalytics.com Radioactive isotopes, on the other hand, are unstable and emit radiation that can be detected by specialized instruments. metwarebio.comnumberanalytics.com

The process of introducing these isotopes into a molecule can be achieved through various methods, including chemical synthesis, isotopic exchange reactions, and biological incorporation. numberanalytics.com

Strategic Importance of Deuterated Compounds in Contemporary Research Methodologies

Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium, are of particular strategic importance in modern research. clearsynth.com This is due to several key advantages that deuterium offers.

The increased mass of deuterium can lead to a phenomenon known as the kinetic isotope effect, where reactions involving the breaking of a carbon-deuterium bond are slower than those involving a carbon-hydrogen bond. This effect can be a powerful tool for studying reaction mechanisms. thalesnano.com

In analytical techniques, deuterated compounds are invaluable. pharmaffiliates.com In mass spectrometry , they are frequently used as internal standards for accurate quantification of target molecules. thalesnano.compharmaffiliates.com In NMR spectroscopy , the use of deuterated solvents helps to reduce interference from the solvent's own hydrogen atoms, leading to clearer and more easily interpretable spectra of the analyte. clearsynth.comsynmr.in

Furthermore, deuterated compounds are crucial in pharmacokinetic studies to understand how drugs are absorbed, distributed, metabolized, and excreted by the body. thalesnano.comsimsonpharma.com By labeling a drug with deuterium, researchers can trace its metabolic fate, providing critical information for drug development. pharmaffiliates.comsimsonpharma.com

Overview of Myristicin (B1677595) Acid Methyl Ester-d3 as a Designated Research Reagent

Myristicin acid methyl ester-d3 is a deuterated form of myristicin acid methyl ester. The "d3" designation indicates that three hydrogen atoms in the methoxy (B1213986) group have been replaced with deuterium atoms. pharmaffiliates.comscbt.com This isotopic labeling makes it a valuable tool for specific research applications.

The unlabeled compound, myristicin, is a naturally occurring substance found in spices like nutmeg. wikipedia.orgnih.gov It has been studied for various biological activities, including its potential as an insecticide and its effects on the central nervous system. wikipedia.orgmdpi.com Research has also explored its synthesis and the synthesis of its derivatives. researchgate.netscispace.comsciencepublishinggroup.com

As a deuterated analog, this compound serves as an internal standard in analytical studies involving the quantification of myristicin or related compounds. pharmaffiliates.com Its distinct mass allows it to be easily differentiated from the unlabeled form in mass spectrometry-based analyses, ensuring accurate and reliable measurements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O5

Molecular Weight

213.20 g/mol

IUPAC Name

methyl 7-(trideuteriomethoxy)-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C10H10O5/c1-12-7-3-6(10(11)13-2)4-8-9(7)15-5-14-8/h3-4H,5H2,1-2H3/i1D3

InChI Key

DQQKIGXHWZLSCW-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC2=C1OCO2)C(=O)OC

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C(=O)OC

Origin of Product

United States

Myristicin Acid Methyl Ester D3: Origins and Synthetic Pathways

Contextualization of the Parent Compound: Myristicin (B1677595) in Academic Investigations

Myristicin is a naturally occurring organic compound and a principal component of the essential oil of nutmeg (Myristica fragrans). mdpi.comncats.io It is also found in other plants, including parsley, carrots, and various peppers. nih.govresearchgate.net Structurally, it is an allylbenzene, and its presence in these common spices means there is a high potential for human exposure. wikipedia.orgnih.gov

In the realm of academic research, myristicin has been the subject of numerous investigations due to its diverse biological activities. nih.govresearchgate.net Studies have explored its potential as an anti-inflammatory, antimicrobial, antioxidant, and insecticidal agent. mdpi.comresearchgate.netnih.govresearchgate.net For instance, research has shown that myristicin can be a potent anti-inflammatory and that essential oils containing it exhibit significant antioxidant properties. mdpi.com It has also demonstrated toxicity towards various insects, suggesting its potential use in agriculture. mdpi.comnih.gov

A significant area of scientific inquiry revolves around the metabolism and psychoactive properties of myristicin. psychonautwiki.orginsightsociety.org When consumed in large quantities, myristicin can induce psychoactive effects, a phenomenon attributed to its biotransformation in the liver. mdpi.comnih.govinsightsociety.org The liver's cytochrome P450 enzyme system metabolizes myristicin, potentially converting it into an amphetamine-like metabolite known as MMDA (3-methoxy-4,5-methylenedioxyamphetamine), which is known for its psychedelic effects. mdpi.comnih.gov Myristicin is also a weak inhibitor of the monoamine oxidase (MAO) enzyme. wikipedia.orgnih.gov These metabolic pathways and activities are a key focus of toxicological and pharmacological research. nih.govwisdomlib.org

Area of InvestigationKey Research FindingsPrimary References
Pharmacological ActivitiesDemonstrates anti-inflammatory, antimicrobial, and antioxidant properties. mdpi.comresearchgate.netresearchgate.net
MetabolismMetabolized in the liver by cytochrome P450 enzymes into active metabolites, including potentially MMDA. mdpi.comnih.govnih.gov
Psychoactivity & ToxicologyExhibits psychoactive effects at high doses, linked to its amphetamine-like metabolites. Studied for cytotoxicity. wikipedia.orgpsychonautwiki.orginsightsociety.orgwisdomlib.org
Insecticidal PropertiesShows toxicity to various insect species and can enhance the effectiveness of other insecticides. mdpi.comwikipedia.orgnih.gov

Rationale for Deuterium (B1214612) Incorporation within the Myristicin Acid Methyl Ester Structure

The synthesis of a deuterated compound like Myristicin acid methyl ester-d3 is not arbitrary; it is a deliberate strategy to create a powerful tool for scientific analysis. The incorporation of deuterium in place of hydrogen offers distinct advantages, primarily in analytical chemistry and metabolic studies.

One of the most common applications of deuterated compounds is their use as internal standards in quantitative mass spectrometry (MS). clearsynth.comscioninstruments.com An ideal internal standard behaves almost identically to the analyte of interest during sample preparation and analysis but is distinguishable by the instrument. scioninstruments.comscispace.com Since this compound has a higher mass than its non-deuterated counterpart due to the three deuterium atoms, it can be easily differentiated by a mass spectrometer. clearsynth.com However, its chemical properties are nearly identical, meaning it will experience similar extraction efficiency and ionization response, thus correcting for variations in the analytical process and leading to more accurate and precise measurements. scispace.comtexilajournal.com

Another critical reason for deuteration is to study metabolic pathways, a phenomenon known as the kinetic isotope effect (KIE). nih.govportico.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. portico.org Because many metabolic processes, particularly those mediated by cytochrome P450 enzymes, involve the breaking of a C-H bond in the rate-determining step, replacing hydrogen with deuterium can significantly slow down the rate of metabolism. nih.govnih.govresearchgate.net Given that myristicin is metabolized by P450 enzymes, studying a deuterated analogue like this compound can help elucidate its metabolic fate, identify sites of metabolic attack, and understand the pharmacokinetics of the parent compound with greater clarity. mdpi.comnih.govosaka-u.ac.jp

Advanced Synthetic Methodologies for this compound Production

The creation of this compound requires a multi-step synthetic approach involving the formation of the parent myristicin acid followed by site-specific deuteration during the esterification step, and finally, rigorous purification and characterization.

The "-d3" designation in this compound specifies that the three hydrogen atoms on the methyl group of the ester are replaced by deuterium. This level of site-selectivity is achieved by using a deuterated reagent during the esterification process. A common and effective method is the acid-catalyzed esterification of the precursor, myristicin acid, using deuterated methanol (B129727) (CD₃OD). acs.org

In this reaction, myristicin acid is dissolved in an excess of CD₃OD, which acts as both the solvent and the source of the deuterated methyl group. A strong acid catalyst, such as deuterated sulfuric acid (D₂SO₄), is added to facilitate the reaction. acs.org The use of CD₃OD ensures that the resulting ester's methyl group is fully deuterated.

The esterification reaction is typically performed by heating the mixture of myristicin acid, deuterated methanol, and the acid catalyst. acs.org The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Once the reaction is complete, a standard aqueous workup is performed to isolate the crude product. This involves neutralizing the acid catalyst, often with a saturated sodium bicarbonate solution, followed by extraction of the deuterated ester into an organic solvent like diethyl ether or dichloromethane. acs.orgthieme-connect.com The organic layers are then combined, washed with brine to remove residual water and water-soluble impurities, and dried over an anhydrous salt such as magnesium sulfate. thieme-connect.com

Purification of the crude this compound is essential to remove any unreacted starting material and byproducts. This is typically accomplished using column chromatography, where the crude mixture is passed through a silica (B1680970) gel column with an appropriate solvent system (eluent) to separate the components based on their polarity, yielding the pure deuterated product.

After synthesis and purification, the final product must be rigorously analyzed to confirm its chemical structure and to determine the isotopic purity. The two primary analytical techniques for this characterization are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the mass of the synthesized molecule, which should correspond to the calculated mass of this compound. nih.gov By analyzing the isotopic pattern of the molecular ion peak, the degree of deuterium incorporation (isotopic enrichment) can be accurately calculated. rsc.orgresearchgate.net This confirms that the product is indeed the d3-analogue and quantifies the percentage of d0, d1, and d2 species present. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the structural integrity of the molecule and the precise location of the deuterium atoms. rsc.orgnih.gov

¹³C NMR (Carbon NMR) confirms the carbon skeleton of the molecule. The carbon of the deuterated methyl group (-CD₃) will show a characteristic multiplet signal due to coupling with deuterium, which has a nuclear spin of 1. nih.gov

²H NMR (Deuterium NMR) can also be performed to directly observe the deuterium signal, providing further confirmation of its presence and location.

Combining these analytical methods provides a comprehensive evaluation, ensuring that the synthesized this compound has the correct chemical structure and the desired high level of isotopic purity required for its intended applications. rsc.orgnih.gov

Analytical TechniquePurpose in CharacterizationExpected Outcome for this compoundPrimary References
High-Resolution Mass Spectrometry (HR-MS)Confirm molecular weight and determine isotopic enrichment.Molecular ion peak matches the calculated mass for the d3-analogue. Isotopic distribution shows high percentage of the d3 species. rsc.orgnih.govresearchgate.net
¹H NMR SpectroscopyConfirm overall chemical structure and absence of protons at the deuterated site.Absence of the singlet corresponding to the O-CH₃ protons. acs.orgnih.gov
¹³C NMR SpectroscopyConfirm carbon framework and identify the deuterated carbon.Presence of a multiplet for the -CD₃ carbon due to C-D coupling. nih.gov
²H NMR SpectroscopyDirectly detect the presence and location of deuterium atoms.A signal corresponding to the deuterium atoms of the ester methyl group. rsc.org

Applications in Advanced Analytical Chemistry for Quantitative and Qualitative Analysis

Utility as an Internal Standard in Mass Spectrometry-Based Assays

In mass spectrometry, the use of stable isotope-labeled internal standards is the gold standard for quantification. Myristicin (B1677595) acid methyl ester-d3, with its three deuterium (B1214612) atoms, provides a distinct mass shift from the native analyte, allowing for clear differentiation and accurate measurement.

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful technique for highly accurate and precise quantification of analytes. The core principle of SIDMS involves adding a known amount of a stable isotope-labeled version of the analyte, such as Myristicin acid methyl ester-d3, to the sample before any sample preparation or analysis. This "spiked" internal standard behaves almost identically to the endogenous analyte throughout the extraction, derivatization, and ionization processes.

Because the labeled (internal standard) and unlabeled (analyte) compounds have nearly identical physicochemical properties, any sample loss or variation in instrument response affects both compounds equally. The mass spectrometer can distinguish between the analyte and the internal standard due to their mass difference. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, the concentration of the analyte in the original sample can be determined with high accuracy, effectively correcting for matrix effects and procedural inconsistencies.

Tandem mass spectrometry (MS/MS), often coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), offers exceptional selectivity and sensitivity for analyte detection in complex mixtures. This compound is an ideal internal standard for such applications.

In a typical GC-MS/MS or LC-MS/MS method, specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are monitored for both the analyte and the internal standard. For instance, in the analysis of a related compound, myristicin, a deuterated internal standard like meconin-d3 is used with specific MRM transitions. shimadzu.com Similarly, for Myristicin acid methyl ester, one would establish optimal MRM transitions for both the unlabeled analyte and this compound.

The following table illustrates hypothetical MRM transitions for the analysis of Myristicin acid methyl ester and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Myristicin Acid Methyl Ester210.1195.115
Myristicin Acid Methyl Ester210.1165.120
This compound213.1198.115
This compound213.1168.120

This table is illustrative and specific parameters would need to be determined experimentally.

For accurate quantification, a calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard, this compound. The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. shimadzu.com

The use of a stable isotope-labeled internal standard is particularly advantageous when analyzing complex matrices such as biological fluids, food samples, or environmental extracts. These matrices often contain interfering substances that can enhance or suppress the ionization of the analyte, leading to inaccurate results. Since this compound co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, ensuring reliable quantification.

A typical calibration curve for the quantification of myristicin in human serum using a deuterated internal standard demonstrates excellent linearity over a defined concentration range. shimadzu.com For example, a ten-point calibration curve for myristicin ranging from 0.5 to 300 ng/mL showed a correlation coefficient (r²) of 0.996 to 0.997. shimadzu.com

Below is a representative data table for a calibration curve for Myristicin acid methyl ester using this compound as an internal standard.

Analyte Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.01,25050,0000.025
5.06,30050,5000.125
10.012,60050,2000.251
50.062,80049,8001.261
100.0125,50050,1002.505
250.0313,00049,9006.273
500.0626,00050,30012.445

This data is for illustrative purposes.

Chromatographic Method Development and Validation Utilizing this compound

This compound plays a vital role in the development and validation of robust chromatographic methods. Its near-identical retention time to the unlabeled analyte allows for precise monitoring of chromatographic performance.

Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds. In the development of a GC method for the quantification of Myristicin acid methyl ester, the deuterated internal standard is used to assess and optimize parameters such as injection volume, column temperature program, and carrier gas flow rate.

Method validation is a critical step to ensure the reliability of the analytical procedure. This compound is used to determine key validation parameters including:

Precision: Assessed by repeatedly analyzing samples spiked with the analyte and internal standard.

Accuracy: Determined by analyzing certified reference materials or by performing recovery studies.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified. For instance, in a GC-MS/MS method for myristicin, the LOD and LOQ were found to be 0.14-0.16 ng/mL and 0.5 ng/mL, respectively. shimadzu.com

Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte. shimadzu.com

The following table presents typical validation parameters for a GC-MS/MS method for a related compound.

Validation ParameterResult
Linearity (r²)> 0.995
Accuracy (% Recovery)95-105%
Precision (% RSD)< 15%
LOD (ng/mL)0.15
LOQ (ng/mL)0.5

This table contains representative data based on similar validated methods.

For non-volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) is the separation technique of choice. The development and validation of HPLC methods for Myristicin acid methyl ester would also benefit from the use of its deuterated analogue.

In HPLC, this compound helps in optimizing mobile phase composition, flow rate, and column selection to achieve optimal separation from other matrix components. During method validation, it serves the same purpose as in GC, allowing for the rigorous assessment of the method's performance.

A validated RP-HPLC method for the simultaneous determination of myristicin, safrole, and dehydrodiisoeugenol (B190919) in nutmeg extract demonstrated good linearity, accuracy, and precision. rjpbcs.com The inclusion of an internal standard like this compound would further enhance the robustness and reliability of such a method, especially when coupled with mass spectrometry detection (LC-MS).

The table below illustrates typical chromatographic conditions for an HPLC method for analyzing compounds similar to Myristicin acid methyl ester.

ParameterCondition
ColumnC18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseMethanol (B129727):Water (e.g., 73:27 v/v)
Flow Rate1.0 mL/min
DetectionUV at 282 nm or Mass Spectrometry
Injection Volume10 µL
Retention TimeAnalyte and IS co-elute at approx. 8.3 min

These conditions are based on published methods for related analytes and may require optimization. rjpbcs.com

Method Validation Parameters: Selectivity, Linearity, Detection Limits (LOD), Quantitation Limits (LOQ), Precision, and Accuracy

Selectivity: Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. This compound, being isotopically distinct from native myristicin, provides a unique mass signal in mass spectrometry (MS). This allows for clear differentiation from the analyte and any interfering matrix components, thereby ensuring high selectivity.

Linearity: Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical response. When developing calibration curves, the ratio of the analyte's peak area to the constant concentration of the this compound internal standard is plotted against the analyte's concentration. This approach corrects for variations in injection volume and instrument response, resulting in excellent linearity over a defined concentration range. For instance, methods for analyzing related psychoactive compounds in nutmeg have demonstrated strong linearity (R² > 0.996) across ranges from 0.5 to 300 ng/mL. gcms.czshimadzu.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. unair.ac.idresearchgate.net The use of a deuterated internal standard helps to stabilize the signal at low concentrations, improving the reliability of LOD and LOQ determinations. In sensitive analytical methods for myristicin and related compounds, LOQs as low as 0.5 ng/mL have been achieved. gcms.cz

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. This compound is added to samples at a known concentration at the beginning of the workflow. This allows it to compensate for analyte loss during sample preparation and for variations in instrument performance, significantly improving both the precision and accuracy of the quantification. clearsynth.comtexilajournal.com Studies on myristicin analysis have reported high recovery rates (often above 90%) and excellent precision, with relative standard deviation (RSD) values typically below 15%. nih.govnih.gov

Table 1: Representative Method Validation Parameters for Phenylpropanoid Analysis Using a Deuterated Internal Standard

ParameterTypical Value/RangeDescription
Linearity (R²) > 0.995Indicates a strong correlation between concentration and instrument response across the calibration range.
LOD 0.1 - 6.0 ng/mLThe lowest concentration of the analyte that can be reliably distinguished from background noise.
LOQ 0.3 - 10.0 ng/mLThe lowest concentration that can be measured with acceptable precision and accuracy.
Precision (%RSD) < 15%Measures the degree of scatter for repeated measurements; lower values indicate higher precision.
Accuracy (% Recovery) 85% - 115%Measures how close the experimental value is to the true value, often assessed by analyzing spiked samples.

Specific Analytical Research Domains Employing this compound

The unique properties of this compound make it an indispensable tool in several specialized areas of analytical research.

This compound is primarily used as an internal standard for the accurate quantification of myristicin, a naturally occurring phenylpropanoid found in spices like nutmeg. nih.gov It is also invaluable for the simultaneous analysis of structurally related compounds such as elemicin and safrole, which often coexist in the same natural sources. gcms.cz The standard enables researchers to correct for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from a complex sample matrix (e.g., human serum, plant extracts). clearsynth.com This is crucial for obtaining accurate concentration data in studies investigating the presence of these compounds in food products, biological fluids, and environmental samples.

The development of reliable and reproducible analytical methods is a cornerstone of natural product research. unair.ac.id this compound plays a key role in the validation of such methods. By including this stable isotope-labeled standard, researchers can rigorously assess method performance, including extraction efficiency, chromatographic retention time stability, and detector response. Its use ensures that newly developed protocols for quantifying myristicin and other phenylpropanoids are robust, precise, and accurate, meeting the stringent requirements for scientific publication and regulatory submission.

Understanding the metabolic fate of compounds like myristicin is a significant area of toxicological and pharmacological research. After ingestion, myristicin is metabolized in the liver into various derivatives. nih.govresearchgate.net Metabolite profiling studies, which aim to identify and quantify these metabolites, heavily rely on the use of stable isotope-labeled internal standards. This compound can be used to track the biotransformation of myristicin within a biological system. It serves as a reference to accurately quantify the parent compound and its various metabolites, such as demethylenated or hydroxylated forms. researchgate.net This allows for a precise understanding of the pharmacokinetic and metabolic pathways of myristicin.

Mechanistic and Metabolic Research Applications of Myristicin Acid Methyl Ester D3

Elucidation of Metabolic Pathways of Myristicin (B1677595) Using Deuterated Tracers

The use of stable isotope-labeled compounds, such as a deuterated version of myristicin, is a cornerstone of modern metabolic research. A deuterated tracer, like a hypothetical Myristicin-d3, possesses a slightly higher molecular weight than its unlabeled counterpart. This mass difference allows for its unambiguous detection and differentiation from endogenous compounds using mass spectrometry, making it an invaluable tool for elucidating complex metabolic pathways.

In Vitro Metabolic Fate Studies (e.g., enzyme systems, cellular models)

In vitro systems are crucial for studying the metabolic fate of xenobiotics like myristicin in a controlled environment. These systems include isolated enzyme preparations (e.g., liver microsomes) and cellular models (e.g., cultured hepatocytes or human cancer cell lines like HepG2 and K562). nih.govnih.gov

When a deuterated tracer is introduced into these systems, researchers can precisely track its transformation. For myristicin, studies have shown that metabolism occurs in two main phases. nih.gov Phase I involves reactions like hydroxylation and the opening of the dioxolane ring. nih.gov In Phase II, the modified compound is conjugated with molecules such as N-acetylcysteine (NAC) or glucuronic acid to facilitate excretion. nih.govmdpi.com Using a deuterated tracer would enable researchers to definitively identify which metabolites are derived directly from myristicin, distinguishing them from the complex background of the cellular or enzymatic environment. For instance, studies on ovarian cells have shown that myristicin can reduce cell viability and induce apoptosis, and a tracer would help clarify the specific metabolic products involved in this process. nih.gov

Identification and Characterization of Metabolites in Biological Systems (non-human)

Identifying the full spectrum of metabolites is essential to understanding a compound's biological activity and potential toxicity. In non-human biological systems, such as rats and guinea pigs, a deuterated tracer serves as a powerful tool to map the metabolic landscape of myristicin. Following administration, biological samples (urine, feces, blood) can be analyzed. The unique mass signature of the deuterium (B1214612) label allows for the selective detection of all molecules originating from the initial compound.

Research in animal models has successfully identified numerous myristicin metabolites. The use of a tracer would confirm the origin of these compounds. Key identified metabolites include products of hydroxylation, demethylenation, and side-chain oxidation. researchgate.netwikipedia.org

Table 1: Identified Metabolites of Myristicin in Non-Human Biological Systems

Metabolite Name Metabolic Reaction Species Detected Citation
1'-hydroxymyristicin Hydroxylation Rat nih.govresearchgate.net
5-allyl-1-methoxy-2,3-dihydroxybenzene Demethylenation (ring-opening) Rat nih.govwikipedia.org
Demethylenylmyristicin Demethylenation Human, Rat wikipedia.org
Dihydroxymyristicin Hydroxylation Human, Rat wikipedia.org
3-piperidyl-1-(3′methoxy-4′,5′-methylenedioxyphenyl)-1-propanone Amination Rat nih.gov
3-pyrrolidinyl-1-(3′methoxy-4′,5′-methylenedioxyphenyl)-1-propanone Amination Guinea Pig nih.gov
Myristicin-N-acetylcysteine (NAC) adduct Conjugation - nih.govmdpi.com
Myristicin-Glutathione (GSH) complex Conjugation - nih.govmdpi.com

Investigation of Enzymatic Biotransformation Mechanisms (e.g., Cytochrome P450 activity)

Myristicin's metabolism is heavily mediated by the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. nih.govmdpi.com A deuterated tracer is instrumental in pinpointing which specific CYP enzymes are responsible for its biotransformation. By incubating the tracer with individual, recombinant CYP enzymes, researchers can measure the formation of specific metabolites and determine the primary metabolic pathways.

Studies have identified CYP1A1 as the main enzyme responsible for the bioactivation of myristicin to 1'-hydroxymyristicin. nih.govmdpi.com Myristicin has also been shown to induce the activity of several CYP enzymes, including CYP1A1/2, CYP2B1/2, and CYP2E1, in a dose-dependent manner in rats. nih.gov Furthermore, it can act as an inhibitor of these enzymes, which can lead to drug-drug interactions. wikipedia.org Using a deuterated tracer in such experiments provides clear, quantifiable data on enzyme kinetics and inhibition mechanisms, free from the interference of other substrates or endogenous molecules.

Pharmacokinetic Research Methodologies (non-human in vivo and in vitro models)

Pharmacokinetics describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME). Deuterated tracers are the gold standard in non-human in vivo and in vitro pharmacokinetic studies, providing precise quantitative data.

Tracer Studies for Absorption and Distribution Research in Animal Models

To understand how myristicin is absorbed into the bloodstream and distributed to various tissues, a deuterated tracer is administered to animal models, typically orally or via injection. nih.gov At various time points, blood and tissue samples are collected. The concentration of the labeled parent compound and its labeled metabolites can be accurately measured using techniques like liquid chromatography-mass spectrometry (LC-MS).

This methodology allows for the calculation of key pharmacokinetic parameters such as bioavailability, volume of distribution, and tissue-specific accumulation. Studies on myristicin indicate that it is well-absorbed following oral exposure in experimental animals. nih.gov For example, after oral administration to rats, myristicin is readily detected in the bloodstream within hours. researchgate.net A tracer study would provide a definitive quantitative profile of this absorption and subsequent distribution throughout the body.

Evaluation of Biotransformation Rates and Excretion Patterns in Research Systems

A deuterated tracer enables the precise measurement of how quickly myristicin is metabolized and eliminated from the body. By tracking the decline of the labeled parent compound and the appearance and subsequent decline of its labeled metabolites in blood, urine, and feces over time, researchers can determine metabolic and excretion rates.

In studies with rats, a significant portion of orally administered myristicin was found to be excreted in the urine, with different metabolites being predominant. researchgate.net One study noted that up to 73% of the dose was excreted within 24 hours, partly as expired CO2, indicating cleavage of the methylenedioxy group. researchgate.netnih.gov Using a deuterated tracer allows for a complete mass balance study, accounting for all administered doses and providing a comprehensive picture of its elimination pathways and kinetics.

Advanced Mechanistic Studies Employing Stable Isotope Labeling

The use of stable isotope-labeled compounds has revolutionized the study of metabolic and chemical pathways, providing a powerful tool to trace the fate of molecules and elucidate reaction mechanisms. Myristicin acid methyl ester-d3, a deuterated form of myristic acid methyl ester, serves as a valuable probe in such investigations. The incorporation of deuterium (³H or D), a stable, non-radioactive isotope of hydrogen, allows researchers to distinguish the labeled molecule from its endogenous, unlabeled counterparts using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Investigating Reaction Mechanisms and Pathways in Chemical Biology

In the realm of chemical biology, this compound is instrumental in tracking the metabolic journey of myristic acid within a biological system. Once introduced, the deuterium-labeled ester can be followed through various biochemical transformations, such as hydrolysis to myristic acid, subsequent activation to myristoyl-CoA, and its incorporation into complex lipids or its degradation through β-oxidation.

The primary advantage of using a stable isotope-labeled compound like this compound is that it acts as a tracer without significantly altering the chemical properties of the molecule. nih.gov This allows for the precise mapping of metabolic fluxes and the identification of novel metabolic pathways. For instance, by administering this compound to cell cultures or in vivo models, researchers can quantify the rate of its uptake, its conversion to other metabolites, and its final distribution within different cellular compartments or tissues. ukisotope.commdpi.com

The analysis is typically performed by extracting metabolites at various time points and analyzing them by mass spectrometry. The mass spectrometer can differentiate between the deuterated, tracer-derived molecules and the naturally abundant, unlabeled molecules based on their mass-to-charge ratio. This provides a dynamic picture of the metabolic network. nih.gov

Table 1: Illustrative Data from a Tracer Experiment with this compound

Time PointThis compound (Relative Abundance)Myristic acid-d3 (Relative Abundance)Palmitic acid-d2 (Relative Abundance)
0 min100%0%0%
30 min65%30%5%
60 min40%50%10%
120 min15%65%20%

This table illustrates the type of data that could be obtained from a study using this compound to trace fatty acid metabolism. The decreasing abundance of the parent compound corresponds with the appearance of its hydrolysis product (Myristic acid-d3) and a subsequent product of chain elongation (Palmitic acid-d2), demonstrating the pathway. Please note this data is for illustrative purposes only.

Deuterium Isotope Effects in Biochemical Transformations

The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE). wikipedia.org This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. libretexts.org Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step of the reaction. princeton.edu

The magnitude of the KIE (expressed as the ratio of the rate constant for the light isotopologue, kH, to that of the heavy one, kD) can provide profound insights into the transition state of a reaction. libretexts.org A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken in the rate-determining step. libretexts.org A secondary KIE (kH/kD is closer to 1) occurs when the isotopic substitution is at a position not directly involved in bond breaking but is located near the reaction center. wikipedia.org

In the context of this compound, studying the KIE could elucidate the mechanisms of enzymes that metabolize it. For example, if the deuterons are placed at a position that undergoes oxidation by a cytochrome P450 enzyme, a significant KIE would suggest that C-H bond cleavage is a rate-limiting step in that hydroxylation reaction. Conversely, the absence of a KIE would indicate that this step is not rate-determining. nih.gov

Table 2: Hypothetical Kinetic Isotope Effect Data for an Enzymatic Reaction

SubstrateRate Constant (k)kH/kDMechanistic Implication
Myristic acid methyl esterkH\multirow{2}{*}{6.8}C-H bond cleavage is the rate-determining step.
Myristic acid methyl ester-d3kD

This table provides a hypothetical example of a primary kinetic isotope effect that might be observed during the enzymatic processing of this compound. A kH/kD value significantly greater than 1 would provide strong evidence for the mechanism of the enzyme . This data is for illustrative purposes only.

The study of KIEs using specifically deuterated substrates like this compound is a sophisticated approach to dissecting complex biochemical transformations at a molecular level, offering details that are often inaccessible through other experimental methods. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Myristicin acid methyl ester-d3?

  • Methodology : Synthesis typically involves deuterium incorporation via catalytic exchange or deuterated reagent substitution. For example, halogenation of myristicin followed by amination (as seen in non-deuterated analogs) can be adapted using deuterated ammonia or solvents . Characterization requires gas chromatography-mass spectrometry (GC-MS) for isotopic purity verification and nuclear magnetic resonance (NMR) for structural confirmation. GC-MS can distinguish deuterated peaks (e.g., m/z shifts due to D3 labeling), while ¹H-NMR will show reduced proton signals in deuterated regions .
  • Validation : Compare retention times and fragmentation patterns with non-deuterated standards. Quantify isotopic enrichment (>98% D3) via mass spectral integration .

Q. How is this compound used as an internal standard in lipid quantification?

  • Methodology : The deuterated compound serves as a stable isotope internal standard in GC or LC-MS workflows. For example:

  • Spike known concentrations into biological samples (e.g., plasma, tissue homogenates) before extraction.
  • Use selective ion monitoring (SIM) to track deuterated (m/z +3) vs. endogenous (m/z) signals.
  • Calculate endogenous levels via standard curve regression, correcting for recovery efficiency .
    • Key Considerations : Ensure chromatographic separation from non-deuterated analogs and matrix interferences. Optimize collision energy in MS/MS to avoid cross-talk between isotopic channels .

Q. What are the stability and storage requirements for this compound?

  • Methodology : Store at –20°C in inert, airtight containers under argon or nitrogen to minimize deuterium loss and oxidation. Conduct accelerated stability studies:

  • Expose aliquots to varying temperatures (4°C, 25°C, 40°C) and humidity levels.
  • Monitor degradation via GC-MS over time; deuterated compounds may exhibit slower degradation than non-deuterated analogs due to isotopic stabilization .
    • Recommendations : Use amber vials to prevent photodegradation. Re-test purity every 6–12 months for long-term studies .

Advanced Research Questions

Q. How can physiologically based kinetic (PBK) modeling predict the metabolic fate of this compound in vivo?

  • Methodology :

  • Model Setup : Incorporate enzyme kinetics (e.g., cytochrome P450-mediated O-demethylation) and partition coefficients for deuterated vs. non-deuterated metabolites. Use in vitro hepatocyte data to parameterize metabolic rates .
  • Validation : Compare predicted metabolite levels (e.g., 1'-hydroxymyristicin-d3) with in vivo rodent data. For example, PBK models for non-deuterated myristicin showed 73% prediction accuracy for 5-allyl-2,3-dihydroxyanisole excretion vs. 67% observed in vivo .
    • Data Contradictions : Discrepancies may arise from interspecies variation in deuterium metabolic effects (e.g., altered hydrogen bonding in enzyme active sites). Cross-validate with human hepatocyte models .

Q. What experimental designs are optimal for studying the neurotoxic or psychoactive mechanisms of this compound?

  • Methodology :

  • In Vitro Models : Use neuronal cell lines (e.g., SH-SY5Y) to assess dopamine receptor modulation or mitochondrial toxicity. Track deuterated metabolites via LC-MS/MS .
  • In Vivo Models : Administer deuterated compound to rodents and quantify brain penetration using microdialysis paired with isotopic tracing. Compare behavioral outcomes (e.g., locomotor activity) with non-deuterated controls .
    • Hypothesis Testing : Investigate if deuterium labeling alters bioactivation pathways (e.g., reduced conversion to amphetamine-like metabolites due to kinetic isotope effects) .

Q. How can this compound be applied in isotopic tracing to map lipid metabolic flux?

  • Methodology :

  • Pulse-Chase Experiments : Introduce deuterated compound into cell cultures or model organisms. Use GC-MS or MALDI-TOF to trace deuterium incorporation into downstream lipids (e.g., phospholipids, eicosanoids) .
  • Kinetic Analysis : Calculate turnover rates using compartmental modeling. For example, compare deuterium retention in esterified vs. free fatty acid pools over time .
    • Challenges : Correct for natural abundance deuterium and isotopic dilution effects in high-background matrices .

Q. What strategies resolve contradictions in enzyme interaction studies involving this compound?

  • Methodology :

  • Competitive Inhibition Assays : Co-incubate deuterated and non-deuterated compounds with target enzymes (e.g., CYP2E1). Measure IC50 shifts via fluorometric substrates .
  • Isotope Effect Analysis : Compare kcat/Km values for deuterated vs. non-deuterated substrates. A significant kinetic isotope effect (KIE > 2) suggests rate-limiting steps involving C-H bond cleavage .
    • Case Study : In PAL enzyme studies, deuterated esters showed reduced amination efficiency (70% yield vs. 73% for non-deuterated analogs), highlighting steric or electronic impacts of deuterium .

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